An In-depth Technical Guide to Chloro(tricyclohexylphosphine)gold(I): Synthesis, Characterization, and Applications
An In-depth Technical Guide to Chloro(tricyclohexylphosphine)gold(I): Synthesis, Characterization, and Applications
Introduction
Chloro(tricyclohexylphosphine)gold(I), with the chemical formula [AuCl(PCy₃)], is a prominent member of the air- and moisture-tolerant gold(I) phosphine complexes.[1] These compounds are highly valued in the realms of chemical synthesis and materials science for their unique catalytic activities.[2] The tricyclohexylphosphine (PCy₃) ligand, characterized by its significant steric bulk and strong electron-donating properties, imparts a high degree of stability and reactivity to the gold(I) center. This guide provides a comprehensive overview of the synthesis, detailed characterization, and diverse applications of Chloro(tricyclohexylphosphine)gold(I), tailored for researchers, scientists, and professionals in drug development.
Synthesis of Chloro(tricyclohexylphosphine)gold(I)
The synthesis of Chloro(tricyclohexylphosphine)gold(I) is typically achieved through a ligand exchange reaction, where a more labile ligand on a gold(I) precursor is displaced by the tricyclohexylphosphine. A common and effective method involves the reaction of a gold(I) precursor, such as chloro(dimethyl sulfide)gold(I), with tricyclohexylphosphine.[3]
Causality Behind Experimental Choices:
-
Gold(I) Precursor: Chloro(dimethyl sulfide)gold(I) is an excellent choice due to the volatile nature of the dimethyl sulfide (DMS) ligand, which can be easily removed from the reaction mixture, driving the equilibrium towards the formation of the desired product.
-
Solvent: A solvent in which both the gold precursor and the phosphine ligand are soluble is crucial for a homogeneous reaction. Dichloromethane or a similar chlorinated solvent is often employed.
-
Stoichiometry: A 1:1 stoichiometric ratio of the gold precursor to the tricyclohexylphosphine ligand is typically used to ensure complete conversion and avoid the formation of bis(phosphine)gold(I) complexes.
Detailed Experimental Protocol:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve chloro(dimethyl sulfide)gold(I) in anhydrous dichloromethane.
-
To this solution, add a solution of tricyclohexylphosphine in anhydrous dichloromethane dropwise with continuous stirring.
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Allow the reaction mixture to stir at room temperature for a period of 2-4 hours.
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The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.
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Upon completion, the solvent is removed under reduced pressure to yield the crude product.
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The resulting solid can be purified by recrystallization from a suitable solvent system, such as a dichloromethane/hexane mixture, to afford Chloro(tricyclohexylphosphine)gold(I) as a white, crystalline solid.
Characterization of Chloro(tricyclohexylphosphine)gold(I)
A thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized Chloro(tricyclohexylphosphine)gold(I). A combination of spectroscopic and analytical techniques is employed for this purpose.
Spectroscopic and Analytical Data:
| Property | Value | Reference |
| Molecular Formula | C₁₈H₃₃AuClP | [4] |
| Molecular Weight | 512.85 g/mol | [4] |
| Appearance | White solid | [4] |
| Melting Point | 218-222 °C | [4] |
| ³¹P NMR (CDCl₃) | δ 54.5 ppm | [5] |
| Far-IR ν(Au-Cl) | 332, 324 cm⁻¹ | [5] |
In-depth Analysis of Characterization Techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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³¹P NMR: This is a definitive technique for characterizing phosphine complexes. A single sharp resonance at approximately 54.5 ppm in chloroform-d is characteristic of the phosphorus atom in Chloro(tricyclohexylphosphine)gold(I).[5] The significant downfield shift compared to the free tricyclohexylphosphine ligand (δ ~11.6 ppm) is indicative of coordination to the electron-withdrawing gold(I) center.
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¹H and ¹³C NMR: The proton and carbon NMR spectra will exhibit complex multiplets in the aliphatic region, corresponding to the cyclohexyl rings of the phosphine ligand. These spectra are primarily used to confirm the presence of the organic ligand and the overall purity of the compound.
-
-
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure. Chloro(tricyclohexylphosphine)gold(I) exhibits a nearly linear two-coordinate geometry around the gold(I) center, which is a hallmark of Au(I) complexes.[6] The Au-P and Au-Cl bond lengths and the P-Au-Cl bond angle are key parameters obtained from this analysis. For analogous gold(I) phosphine complexes, the P-Au-Cl angle is typically close to 180°.[7]
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Infrared (IR) Spectroscopy: Far-infrared spectroscopy is particularly useful for observing the metal-halogen stretching vibration. The Au-Cl stretch in Chloro(tricyclohexylphosphine)gold(I) appears in the region of 324-332 cm⁻¹.[5]
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Mass Spectrometry: Mass spectrometry can be used to confirm the molecular weight of the complex. Techniques such as electrospray ionization (ESI) or fast atom bombardment (FAB) can be employed to observe the molecular ion peak.
Visualizing the Synthetic and Analytical Workflow
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the synthesis and characterization workflows.
Caption: Synthetic workflow for Chloro(tricyclohexylphosphine)gold(I).
Caption: Analytical workflow for the characterization of Chloro(tricyclohexylphosphine)gold(I).
Applications in Research and Development
Chloro(tricyclohexylphosphine)gold(I) is a versatile catalyst and precursor with significant applications in both organic synthesis and medicinal chemistry.[2][8]
Catalysis in Organic Synthesis
The electron-rich and sterically demanding nature of the tricyclohexylphosphine ligand makes Chloro(tricyclohexylphosphine)gold(I) a highly effective catalyst for a variety of organic transformations.[1] It serves as a precursor to cationic gold(I) catalysts, which are potent π-Lewis acids capable of activating alkynes, allenes, and alkenes towards nucleophilic attack.[2]
Key catalytic applications include:
-
Cyclization and Hydroamination Reactions: It effectively catalyzes the cyclization of enynes and the hydroamination of alkenes.[4][8]
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Addition of X-H Bonds: The complex facilitates the addition of various X-H bonds (where X can be O, N, S, etc.) across carbon-carbon multiple bonds.[4]
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Hydroarylation: It is employed in the hydroarylation of alkenes with indoles.[4][8]
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Arylation Reactions: The catalyst is also effective in the arylation of heteroaromatics like pyrazine and pyridine with aryl bromides.[4][8]
The bulky tricyclohexylphosphine ligand can play a crucial role in enhancing catalyst stability and influencing the stereochemical outcome of reactions.
Potential in Drug Development and Medicinal Chemistry
Gold compounds have a long history in medicine, and modern research is exploring their potential as anticancer agents.[9] While specific studies on the biological activity of Chloro(tricyclohexylphosphine)gold(I) are not as extensive as for some analogues like Auranofin, the general class of gold(I) phosphine complexes has shown significant promise.[10]
-
Anticancer Properties: Gold(I) complexes are known to induce apoptosis in cancer cells, often by targeting thiol-containing enzymes and proteins, such as thioredoxin reductase.[2][9] The inhibition of this enzyme leads to an increase in reactive oxygen species, ultimately causing cell death.[2] The lipophilicity imparted by the tricyclohexylphosphine ligand may enhance cellular uptake, a critical factor for drug efficacy.
-
Mechanism of Action: The biological activity of gold(I) complexes is generally attributed to their ability to interact with biological macromolecules, leading to the disruption of cellular processes.[9][10]
Safety and Handling
Chloro(tricyclohexylphosphine)gold(I) is classified as a hazardous substance and should be handled with appropriate safety precautions.[4]
-
Hazards: It is known to cause skin and serious eye irritation and may cause respiratory irritation.[4][11]
-
Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11][12] Avoid breathing dust.[12]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container, preferably under an inert atmosphere to maintain its integrity.[12]
Conclusion
Chloro(tricyclohexylphosphine)gold(I) is a valuable and versatile compound in the arsenal of chemists and pharmaceutical scientists. Its synthesis is straightforward, and its structure and purity can be rigorously confirmed through a suite of standard analytical techniques. The unique electronic and steric properties conferred by the tricyclohexylphosphine ligand make it a powerful catalyst for a range of organic transformations and a promising scaffold for the development of novel therapeutic agents. As research in gold chemistry continues to expand, the applications of this and related complexes are poised to grow, offering new solutions to challenges in both chemical synthesis and medicine.
References
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Bowmaker, G. A., et al. (1999). Synthesis, Structures and Spectroscopic Properties of 1 : 1 Complexes of Gold(I) Halides with Tricyclohexylphosphine, [Au(PCy3)X], X = Cl, Br and I. Australian Journal of Chemistry, 52(4), 271–278. [Link]
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Cattaruzza, E., et al. (2021). Anticancer effects against colorectal cancer models of chloro(triethylphosphine)gold(I) encapsulated in PLGA–PEG nanoparticles. Biotechnology Letters, 43(8), 1635–1646. [Link]
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MDPI. (2023). Synthesis and Structural Characterization of Phosphanide Gold(III)/Gold(I) Complexes and Their Thallium(III) and Gold(III) Precursors. [Link]
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Royal Society of Chemistry. (2015). Identification of (Phosphine)gold(I)Hydrates and Their Equilibria in Wet Solutions. [Link]
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Tiekink, E. R. T., & Casini, A. (2018). Gold-Based Medicine: A Paradigm Shift in Anti-Cancer Therapy?. Molecules, 23(6), 1388. [Link]
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PubChem. Chloro(triphenylphosphine)gold. [Link]
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Wu, X. (2020). Applications of Chiral Bifunctional Ligands in Gold(I) Catalysis. eScholarship. [Link]
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Kennedy, A. R., et al. (2017). Balancing Bulkiness in Gold(I) Phosphino-triazole Catalysis. ChemistryOpen, 6(4), 539–546. [Link]
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Cyprus Society of Human Genetics. (2018). Chloro(triphenylphosphine)gold(I) a forefront reagent in gold chemistry as apoptotic agent for cancer cells. [Link]
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Wikimedia Commons. (2009). File:Chloro(triphenylphosphine)gold(I)-from-xtal-3D-SF.png. [Link]
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Wikipedia. Chloro(triphenylphosphine)gold(I). [Link]
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ResearchGate. (2025). (Triphenylphosphine)gold(I) Chloride. [Link]
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Alyea, E. C., et al. (1993). Chloro(trimesitylphosphine)gold(I). Acta Crystallographica Section C Crystal Structure Communications, 49(8), 1476–1479. [Link]
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Martínez-Peña, F., et al. (2024). Hydrogen-Bonding Activation of Gold(I) Chloride Complexes: Enantioselective Synthesis of 3(2H)-Furanones by a Cycloisomerization-Addition Cascade. The Journal of Organic Chemistry, 89(15), 10476–10487. [Link]
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